1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one
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Overview
Description
1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a pyrazole ring fused with a pyridine moiety, which is known to exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one typically involves the construction of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Aminopyridin-2-YL)-3-methyl-1H-pyrazol-5(4H)-one
- 1-(5-Aminopyridin-2-YL)-3-ethyl-1H-pyrazol-5(4H)-one
- 1-(5-Aminopyridin-2-YL)-3-butyl-1H-pyrazol-5(4H)-one
Uniqueness
1-(5-Aminopyridin-2-YL)-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-2-3-9-6-11(16)15(14-9)10-5-4-8(12)7-13-10/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
HGWUZIOJCZIUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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